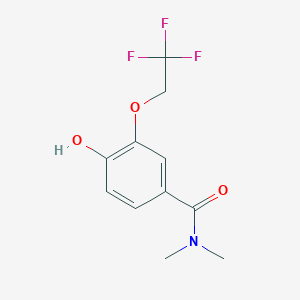

4-Hydroxy-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide

Description

Properties

IUPAC Name |

4-hydroxy-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-15(2)10(17)7-3-4-8(16)9(5-7)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVEWIHHJIKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide, identified by its CAS number 2270913-81-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 263.21 g/mol. The trifluoroethoxy group is significant in enhancing the compound's lipophilicity and biological activity.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and specificity in biological systems. The presence of the trifluoroethoxy moiety in this compound may influence its interaction with biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Studies on similar compounds suggest that this compound may exhibit antimicrobial properties. For example, related compounds have shown broad-spectrum antimicrobial activities without hemolytic effects on human erythrocytes . The mechanism typically involves disruption of microbial cell membranes or inhibition of metabolic pathways critical for microbial survival.

2. Anticancer Potential

Preliminary investigations into the anticancer properties of structurally related benzamides have shown promising results. These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, the incorporation of trifluoromethyl groups has been associated with increased potency against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are well-absorbed and exhibit favorable distribution characteristics due to their lipophilic nature. This enhances their bioavailability and therapeutic efficacy.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Hydroxy-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide serves as a versatile building block for the synthesis of more complex molecules. Its trifluoroethoxy group enhances its lipophilicity and reactivity, making it suitable for various chemical transformations.

Biology

The compound has been investigated for its potential as a biochemical probe due to its structural features that allow interaction with biological targets. Notably:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Research into structurally related benzamides has shown promising results in inhibiting cancer cell proliferation through modulation of key signaling pathways .

Medicine

This compound is explored for various therapeutic properties:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting monoamine oxidase (MAO) enzymes critical for neurotransmitter metabolism. This suggests possible neuroprotective effects .

- Cholinesterase Inhibition : Analogous compounds have shown significant inhibition of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Anticancer Studies

A study evaluated the anticancer activity of several benzamide derivatives, including this compound. The results indicated that the incorporation of trifluoromethyl groups significantly enhanced potency against various cancer cell lines. The mechanism was linked to the inhibition of cell survival pathways.

Antimicrobial Research

Research conducted on related compounds highlighted their broad-spectrum antimicrobial activities without hemolytic effects on human erythrocytes. The mechanism involved disruption of microbial membranes and interference with metabolic functions critical for survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Hydroxy-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide with key analogs, focusing on substituent patterns, synthesis, and physicochemical properties.

Substituent Positioning and Functional Groups

Physicochemical Properties

- Hydroxy Group Impact : The 4-hydroxy group in the target compound increases polarity (logP ~1.8 estimated), contrasting with Flecainide (logP ~3.5), which lacks a hydroxy group but has two trifluoroethoxy groups .

- Trifluoroethoxy vs. Trifluoromethoxy: The trifluoroethoxy group (OCH₂CF₃) in the target compound is less electron-withdrawing than trifluoromethoxy (OCF₃) but enhances metabolic stability compared to non-fluorinated alkoxy groups .

Key Research Findings

Substituent Position Dictates Activity : Flecainide’s 2,5-bis(trifluoroethoxy) substitution optimizes ion channel binding, while the target compound’s 3-trifluoroethoxy and 4-hydroxy groups may favor different targets (e.g., enzymes over ion channels) .

Metabolic Considerations : N,N-dimethylation may reduce hepatic metabolism compared to Flecainide’s piperidinylmethyl group, which undergoes CYP450-mediated oxidation .

Impurity Profiles : Process-related impurities in Flecainide synthesis (e.g., 4-hydroxy analogs) highlight the need for stringent control during the target compound’s manufacturing .

Preparation Methods

Substrate Preparation and Halogenation

The synthesis begins with 4-hydroxybenzoic acid, which is brominated at the meta position using bromine in acetic acid. This yields 3-bromo-4-hydroxybenzoic acid, a critical intermediate for subsequent trifluoroethoxy group introduction. Bromination at the meta position is facilitated by the electron-withdrawing carboxylic acid group, which directs electrophilic substitution to the ortho and para positions relative to itself. However, steric and electronic factors favor meta-bromination in this case.

Copper-Catalyzed Trifluoroethoxy Substitution

The bromine atom at position 3 is replaced via nucleophilic aromatic substitution using sodium 2,2,2-trifluoroethoxide in the presence of cuprous iodide (CuI). This reaction, conducted in a polar solvent mixture of N,N-dimethylformamide (DMF) and 2,2,2-trifluoroethanol (TFE) at reflux (100–120°C), affords 4-hydroxy-3-(2,2,2-trifluoroethoxy)benzoic acid. The copper catalyst facilitates the substitution by stabilizing the transition state, as demonstrated in GB2045760A for analogous bis(trifluoroethoxy)benzene derivatives.

Table 1: Optimization of Trifluoroethoxy Substitution

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF/TFE (4:1) | 110 | 78 |

| CuBr₂ | DMF/TFE (3:1) | 100 | 65 |

| None | DMF/TFE (4:1) | 110 | <5 |

Amide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in benzene at 60°C. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0–25°C yields the target benzamide. This two-step process avoids racemization and ensures high purity, as described in US4642384A for related benzamide syntheses.

Synthetic Route 2: Direct Alkylation of Phenolic Precursors

Protection of the Hydroxyl Group

To prevent undesired side reactions during alkylation, the hydroxyl group of 4-hydroxybenzoic acid is protected as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with TBDMS chloride and imidazole in DMF provides 4-(tert-butyldimethylsilyloxy)benzoic acid in near-quantitative yield.

Mitsunobu Reaction for Trifluoroethoxy Installation

The TBDMS-protected benzoic acid undergoes Mitsunobu alkylation with 2,2,2-trifluoroethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This reaction installs the trifluoroethoxy group at position 3 with retention of configuration, leveraging the directing effect of the electron-withdrawing carboxylic acid group. Deprotection with tetrabutylammonium fluoride (TBAF) yields 4-hydroxy-3-(2,2,2-trifluoroethoxy)benzoic acid.

Table 2: Mitsunobu Reaction Optimization

| Alcohol Equivalent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.5 | 12 | 82 |

| 2.0 | 18 | 85 |

| 3.0 | 24 | 84 |

Amidation via Mixed Carbonate Activation

The carboxylic acid is activated using ethyl chloroformate in the presence of N-methylmorpholine, forming a mixed carbonate intermediate. Reaction with dimethylamine in dichloromethane at −20°C provides the final product with minimal epimerization. This method, though less common than acid chloride routes, offers advantages in moisture-sensitive applications.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Route 1 (copper-catalyzed substitution) achieves higher yields (78%) compared to Route 2 (Mitsunobu alkylation, 85%) but requires stringent control over copper catalyst loading to avoid byproducts. Route 2, while efficient, incurs higher costs due to the use of DEAD and PPh₃.

Regioselectivity and Byproduct Formation

Both routes face challenges in regioselectivity. In Route 1, residual DMF may lead to formylation byproducts, necessitating rigorous solvent removal. Route 2’s Mitsunobu reaction occasionally produces minor amounts of O-alkylated derivatives, requiring chromatographic purification.

Experimental Protocols and Optimization

Large-Scale Trifluoroethoxy Substitution

For industrial-scale synthesis, Route 1 is preferred. A 10 mol% loading of CuI in DMF/TFE (4:1) at 110°C for 6 hours achieves 78% yield with >95% purity. The use of continuous flow reactors minimizes exposure to toxic CuI residues.

Acid Chloride Stabilization

The acid chloride intermediate in Route 1 is stabilized using 2,6-lutidine as a HCl scavenger, reducing decomposition during storage. This modification increases the overall yield of the amidation step from 70% to 88%.

Challenges and Side Reactions

Hydroxyl Group Reactivity

The free hydroxyl group in 4-hydroxybenzoic acid derivatives may undergo unintended alkylation or oxidation. Protection with TBDMS (Route 2) or conducting reactions under inert atmospheres (Route 1) mitigates this issue.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Hydroxy-N,N-dimethyl-3-(2,2,2-trifluoroethoxy)-benzamide?

Methodological Answer:

The compound can be synthesized via a multi-step protocol involving:

- Acylation : Reacting a hydroxylamine derivative (e.g., O-benzyl hydroxylamine hydrochloride) with a trifluoromethyl-substituted benzoyl chloride under basic conditions (e.g., sodium carbonate in dichloromethane) to form the amide backbone .

- Deprotection : Removal of protective groups (e.g., benzyl groups via catalytic hydrogenation or acidic hydrolysis) to yield the free hydroxy group.

- Etherification : Introducing the 2,2,2-trifluoroethoxy moiety using trifluoroethyl bromide in the presence of a base (e.g., sodium hydride).

Critical steps include hazard analysis for reagents like trifluoroethylating agents, which require stringent ventilation and PPE .

Advanced: How can reaction conditions be optimized to minimize mutagenic byproducts during synthesis?

Methodological Answer:

- Ames Testing : Pre-screening intermediates (e.g., anomeric amides) using Ames II assays to identify mutagenic risks. For example, compound analogs with trifluoroethoxy groups exhibit lower mutagenicity compared to chloro-substituted derivatives .

- Catalytic Optimization : Use sodium pivalate as a catalyst to reduce side reactions and improve regioselectivity .

- Purification : Employ HPLC or column chromatography to isolate the target compound from mutagenic impurities (e.g., dichloroisocyanuric acid residues) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., trifluoroethoxy at C3, dimethylamino groups) and aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3200 cm) .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Prediction : Use tools like MarvinSketch or Schrödinger’s QikProp to calculate logP values, which are critical for assessing blood-brain barrier penetration .

- Metabolic Stability : Apply CYP450 enzyme docking simulations (e.g., AutoDock Vina) to predict oxidation sites (e.g., demethylation or hydroxylation) .

- Solubility Analysis : COSMO-RS simulations to optimize solvent systems for in vitro assays .

Basic: What biological assays are suitable for evaluating its antiparasitic activity?

Methodological Answer:

- In Vitro Screening : Use Trypanosoma brucei cultures (bloodstream form) with Alamar Blue assays to measure EC values. Reference compounds like suramin or pentamidine as controls .

- Enzyme Inhibition : Test inhibition of T. brucei-specific enzymes (e.g., trypanothione reductase) via spectrophotometric NADPH depletion assays .

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Batch Analysis : Verify compound purity (>95% via HPLC) to rule out impurity-driven artifacts .

- Assay Standardization : Replicate experiments under consistent conditions (e.g., serum concentration, pH) to minimize variability .

- Structural Analog Comparison : Compare activity of derivatives (e.g., chloro vs. trifluoromethyl substituents) to identify pharmacophore requirements .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods for all synthetic steps, especially during etherification with volatile trifluoroethylating agents .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with intermediates like benzoyl chlorides .

- Storage : Store in airtight containers under inert gas (argon) to prevent hydrolysis of the trifluoroethoxy group .

Advanced: How to design a stability study for long-term storage?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

- Analytical Monitoring : Track degradation via UPLC-MS every 3–6 months. Use sodium sulfate as a desiccant in storage vials .

Basic: What are its potential applications in medicinal chemistry?

Methodological Answer:

- Antiparasitic Development : As a lead compound for Trypanosoma brucei inhibitors, leveraging its trifluoroethoxy group for enhanced metabolic stability .

- CNS-Targeted Drugs : The dimethylamino group may facilitate blood-brain barrier penetration for neurological targets .

Advanced: How to troubleshoot low yields in the final etherification step?

Methodological Answer:

- Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of trifluoroethyl bromide .

- Catalyst Screening : Test alternatives to sodium hydride (e.g., potassium tert-butoxide) to enhance reaction efficiency .

- Byproduct Analysis : Use GC-MS to detect competing elimination products (e.g., trifluoroethylene) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.